6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The compound 6,7,8,9-tetrahydro-5H-benzoannulene-5-carbaldehyde derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic hydrocarbons. The root "benzoannulene" indicates a seven-membered annulene ring fused to a benzene moiety. The prefix "6,7,8,9-tetrahydro" specifies that four double bonds in the annulene ring are saturated, leaving one double bond intact. The suffix "-carbaldehyde" denotes the presence of a formyl (-CHO) group at position 5 of the fused bicyclic system.
Isomerism in this compound arises primarily from two factors:
- Positional isomerism : The aldehyde group could theoretically occupy different positions on the bicyclic framework. For example, derivatives such as 6,7,8,9-tetrahydro-5H-benzoannulene-2-carbaldehyde represent positional isomers where the formyl group resides at position 2 instead of 5.
- Stereoisomerism : While the parent structure lacks chiral centers, substituted derivatives (e.g., hydroxyl or amine analogs) may exhibit enantiomerism due to tetrahedral stereogenic centers.
A comparative analysis of selected benzoannulene derivatives reveals distinct naming conventions based on functional group placement:
Molecular Architecture: Fused Bicyclic Framework and Aldehyde Functionalization
The molecular architecture comprises a benzannulated cycloheptene system with partial saturation (Figure 1). Key structural features include:
- Bicyclic core : A benzene ring fused to a seven-membered carbocycle, with four saturated bonds (C6–C9) and one double bond remaining in the annulene moiety.
- Aldehyde group : The formyl substituent at position 5 creates an electronic polarization effect, making the α-carbon electrophilic. This is evidenced by the compound's reactivity in nucleophilic addition reactions.
- Conformational flexibility : The saturated bonds in the annulene ring permit chair-like conformations, as demonstrated by computational models of related derivatives.
The molecule's geometry significantly influences its physicochemical properties:
| Property | Value/Description | Source |
|---|---|---|
| Bond angles (C5–C6–C7) | 119.7° (DFT-calculated) | |
| Torsional strain | 8.3 kcal/mol (molecular mechanics) | |
| Dipole moment | 3.2 Debye (ab initio) |
The aldehyde's orientation perpendicular to the aromatic plane minimizes steric hindrance with adjacent hydrogen atoms, as revealed by X-ray crystallographic studies of analogous compounds.
Comparative Analysis with Related Benzoannulene Derivatives
The electronic and steric profiles of benzoannulene derivatives vary markedly with functional group substitution:
Electron-withdrawing groups :
- The 5-carbaldehyde derivative exhibits reduced aromaticity in the annulene ring compared to the parent hydrocarbon, as quantified by nucleus-independent chemical shift (NICS) values of +2.1 ppm versus -8.4 ppm.
- In contrast, the 7-carbonitrile analog shows enhanced conjugation between the cyano group and the π-system, leading to a bathochromic shift of 42 nm in UV-Vis spectra.
Electron-donating groups :
The following table summarizes key differences among selected derivatives:
| Derivative | Functional Group | logP | λmax (nm) | NICS(1) (ppm) |
|---|---|---|---|---|
| 5-Carbaldehyde | -CHO | 2.1 | 278 | +2.1 |
| 5-Carboxylic acid | -COOH | 1.3 | 265 | +3.4 |
| 7-Carbonitrile | -CN | 1.9 | 320 | -1.2 |
| 5-Amine | -NH₂ | 1.5 | 290 | -4.8 |
Data compiled from
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8-9,11H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQORLPGPBSEBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with an aromatic aldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the cyclization process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6,7,8,9-tetrahydro-5H-benzoannulene-5-carboxylic acid.
Reduction: 6,7,8,9-tetrahydro-5H-benzoannulene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Aldehyde vs. Ketone : The aldehyde group in the parent compound is more reactive toward nucleophilic addition than ketones (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, MW 160.21) due to lower steric hindrance and higher electrophilicity .
- Nitrile vs. Aldehyde: Cyano derivatives (e.g., 4w, 4q) exhibit stronger electron-withdrawing effects, altering ring electron density and stabilizing intermediates in radical reactions .
- Halogenated Derivatives : Bromine or chlorine substituents (e.g., 3a, bromo-nitro-arylhimachalene) enhance electrophilicity, enabling Suzuki-Miyaura cross-coupling or SNAr reactions .
Spectroscopic and Physical Properties
- NMR Shifts : The aldehyde proton in the parent compound resonates at δ ~9.8 ppm (¹H NMR), while nitrile carbons in 4q appear at δ ~120 ppm (¹³C NMR) .
- Solubility: Hydroxyl and carboxylic acid derivatives (e.g., 9k, CID 67824031) exhibit higher aqueous solubility compared to nonpolar analogs like 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene .
Biological Activity
6,7,8,9-Tetrahydro-5H-benzo annulene-5-carbaldehyde (CAS No. 101955-04-8) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₄O
- Molecular Weight : 174.24 g/mol
- Structure : The compound features a fused bicyclic structure which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 6,7,8,9-tetrahydro-5H-benzo annulene-5-carbaldehyde exhibit antimicrobial properties. A study highlighted that derivatives of benzoannulene display significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have pointed to the potential anticancer activity of benzoannulene derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific pathways affected include:
- Cell Cycle Arrest : Induction of G1 or G2/M phase arrest.
- Apoptosis : Activation of caspase pathways leading to programmed cell death.
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2022) | Inhibition of cancer cell proliferation by 50% at 25 µM concentration | MTT assay on breast cancer cell lines |
| Johnson et al. (2023) | Induced apoptosis in leukemia cells; caspase activation observed | Flow cytometry and Western blotting |
Neuroprotective Effects
Emerging research suggests that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carbaldehyde may offer neuroprotective benefits. Studies have shown its ability to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Reactive Oxygen Species (ROS) Scavenging : Its structure allows it to neutralize free radicals, reducing oxidative damage.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzoannulene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, researchers treated various cancer cell lines with 6,7,8,9-tetrahydro-5H-benzo annulene-5-carbaldehyde. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values reported between 15 µM and 30 µM across different types of cancer cells.
Q & A
Basic: What are the optimal synthetic routes for 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde?
Answer:
The synthesis typically involves functionalizing the benzo[7]annulene core. A common approach is the oxidation of 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions to introduce the aldehyde group. Alternatively, Friedel-Crafts acylation followed by reduction and oxidation steps can yield the carbaldehyde moiety. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce substituents before oxidation . Key challenges include controlling regioselectivity and minimizing side reactions during oxidation.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ ~9-10 ppm) and the benzoannulene backbone. DEPT-135 can differentiate CH and CH groups in the tetrahydro ring .
- IR Spectroscopy : A strong C=O stretch (~1700 cm) confirms the aldehyde group.
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns. For collision cross-section analysis, ion mobility spectrometry (IMS) paired with computational modeling (e.g., density functional theory) predicts conformational stability .
Advanced: How can computational methods predict regioselectivity in functionalization reactions?
Answer:
Advanced: What strategies improve yield in catalytic asymmetric synthesis of derivatives?
Answer:
- Chiral Catalysts : Use of chiral phosphine ligands (e.g., BINAP) with palladium or ruthenium catalysts enables enantioselective alkylation or hydrogenation. For example, asymmetric transfer hydrogenation of ketone intermediates (e.g., 5-oxo derivatives) achieves >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Employ enzymes like lipases or engineered aldolases to resolve racemic mixtures. This approach was successful in synthesizing optically active benzoannulene carboxylates, as reported in studies on analogous compounds .
Basic: How is the compound’s stability assessed under varying conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures.
- Photostability : UV-Vis spectroscopy tracks degradation under light exposure (e.g., 254 nm UV lamp).
- Chemical Stability : Monitor aldehyde oxidation to carboxylic acid via HPLC under acidic/alkaline conditions. Stability in polar aprotic solvents (e.g., DMF, DMSO) is critical for reaction planning .
Advanced: How does the carbaldehyde group influence supramolecular interactions?
Answer:
The aldehyde acts as a hydrogen-bond acceptor, enabling coordination with amines or thiols in host-guest systems. In crystallography studies of related annulenes, the carbaldehyde forms 1D chains via C=O···H-N interactions. These interactions are leveraged in designing metal-organic frameworks (MOFs) or drug delivery systems, where the aldehyde’s electrophilicity facilitates covalent bonding with biomolecules .
Advanced: What role does this compound play in medicinal chemistry?
Answer:
The carbaldehyde serves as a precursor for Schiff base formation, a key step in synthesizing antimicrobial or anticancer agents. For instance, condensation with hydrazides yields hydrazones with demonstrated activity against kinase targets. In a 2023 study, analogous benzoannulene aldehydes were functionalized with fluorinated groups to enhance blood-brain barrier penetration in CNS drug candidates .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
- Waste Disposal : Collect in halogenated waste containers; neutralize with sodium bisulfite before disposal.
- Emergency Measures : In case of skin contact, rinse with 10% ethanol solution followed by water .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) aid mechanistic studies?
Answer:
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Column chromatography is inefficient at scale; switch to recrystallization or continuous flow distillation.
- Catalyst Recycling : Immobilize transition-metal catalysts on silica or magnetic nanoparticles to reduce costs.
- Byproduct Management : Optimize reaction stoichiometry (e.g., 1.2 eq oxidant) to minimize aldehyde over-oxidation. These strategies were validated in pilot-scale syntheses of related annulene derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
